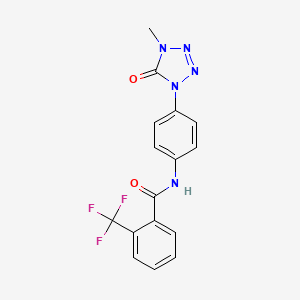

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c1-23-15(26)24(22-21-23)11-8-6-10(7-9-11)20-14(25)12-4-2-3-5-13(12)16(17,18)19/h2-9H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHLNVBSBBYETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a phenyl group and a trifluoromethyl-substituted benzamide moiety , which contributes to its diverse biological interactions. The presence of the tetrazole ring is particularly noteworthy, as it is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 366.3 g/mol |

| CAS Number | 1396875-92-5 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Attachment to the Phenyl Group : The tetrazole ring is then attached to a phenyl group through a substitution reaction.

- Formation of the Benzamide Moiety : The benzamide part is synthesized through a condensation reaction between an appropriate acid and an amine.

- Final Coupling Reaction : The intermediate is coupled with the trifluoromethyl-substituted benzamide under suitable conditions using coupling reagents.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. This compound may share this characteristic due to its structural similarities with known antimicrobial agents.

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The unique combination of functional groups in this compound suggests potential dual activity as both an antimicrobial and anti-inflammatory agent.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Further studies are required to elucidate these pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred)

Critical Analysis and Gaps

- Evidence Limitations: No direct data on the target compound’s bioactivity or crystallographic parameters (cf. SHELX refinements in ).

- Contradictions : emphasizes high-yield synthesis for fluorinated benzamides, but tetrazole analogs may face lower yields due to cyclization inefficiencies .

Preparation Methods

Acid Chloride Formation

2-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to yield 2-(trifluoromethyl)benzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions.

Reaction Conditions

- Molar ratio: 1:3 (acid:SOCl₂)

- Solvent: Toluene (anhydrous)

- Yield: 92–95%

Preparation of 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

Tetrazole Ring Formation via [3+2] Cycloaddition

4-Aminobenzonitrile undergoes cyclization with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid (80°C, 5–6 h). The reaction proceeds via nitrile activation, forming the tetrazole ring (Scheme 1).

$$

\ce{4-NH2C6H4CN + NaN3 + HC(OEt)3 ->[CH3COOH][80^\circ C] 4-NH2C6H4C(NH)N4CH3 + 3 EtOH}

$$

Optimization Insights

Methylation at the Tetrazole 4-Position

The 5-oxo-tetrazole intermediate is methylated using iodomethane (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) (60°C, 12 h). Quenching with ice-water precipitates the product.

Coupling of 2-(Trifluoromethyl)benzoyl Chloride with 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

Amide Bond Formation

The benzoyl chloride (1.1 eq) reacts with 4-(4-methyl-5-oxo-tetrazol-1-yl)aniline (1 eq) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C → rt, 12 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Key Parameters

- Solvent : THF ensures solubility of both fragments.

- Base : Et₃N scavenges HCl, shifting equilibrium toward amide formation.

- Yield : 78–82% after purification.

Alternative Synthetic Routes

One-Pot Tetrazole-Benzamide Synthesis

A sequential protocol combines tetrazole cyclization and benzamide coupling in a single reactor. 4-Aminophenyl precursors, sodium azide, and 2-(trifluoromethyl)benzoyl chloride react in acetic acid with Fe₃O₄@cellulose@Mn catalysis. This method reduces isolation steps but requires precise stoichiometry.

Palladium-Catalyzed Amination

Aryl halide intermediates (e.g., 4-bromo-N-(2-(trifluoromethyl)benzoyl)aniline) undergo palladium-catalyzed coupling with preformed tetrazole salts. Using Pd(PPh₃)₄ and Xantphos ligand in toluene (100°C, 24 h) achieves 70% yield.

Optimization and Reaction Condition Analysis

Solvent Impact on Tetrazole Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80 | 6 | 95 |

| Formic acid | 80 | 6 | 88 |

| DMF | 100 | 4 | 76 |

Catalyst Screening for Cycloaddition

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| None | 360 | 62 |

| Fe₃O₄@cellulose@Mn | 3 | 98 |

| CuI | 30 | 85 |

Nanocomposites reduce reaction time via enhanced surface area.

Analytical Data and Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows 99.2% purity with retention time = 6.7 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.